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Orludodstat and the Induction of Apoptosis Signaling: A Technical Guide

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Compound of Interest		
Compound Name:	Orludodstat	
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Abstract

Orludodstat (BAY 2402234) is a novel, orally available, and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][2] By disrupting this pathway, Orludodstat effectively halts DNA synthesis and cellular proliferation, leading to the induction of apoptosis in susceptible tumor cells.[1] This technical guide provides an in-depth exploration of the molecular mechanisms by which Orludodstat triggers apoptotic signaling cascades, with a focus on the intrinsic mitochondrial pathway. It includes a summary of efficacy data, detailed experimental protocols for assessing its apoptotic effects, and visual diagrams of the key signaling pathways and workflows, designed for researchers, scientists, and professionals in drug development.

Introduction to Orludodstat and Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process essential for tissue homeostasis. Its evasion is a hallmark of cancer, making the induction of apoptosis a primary goal of many antineoplastic therapies.[3] **Orludodstat** is a potent therapeutic agent that leverages this mechanism by targeting a fundamental metabolic pathway over-utilized by cancer cells.[1][4] As an inhibitor of DHODH, **Orludodstat** creates a state of pyrimidine starvation, which not only arrests the cell cycle but also generates significant cellular stress, culminating in apoptosis.[1] This document details the specific signaling events initiated by **Orludodstat**, from initial enzyme inhibition to the final execution of cell death.



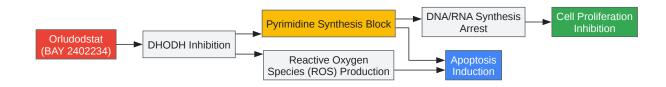
The Role of DHODH in De Novo Pyrimidine Synthesis

Rapidly proliferating cells, particularly cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis. They rely heavily on the de novo pyrimidine synthesis pathway to meet this demand. DHODH is the fourth and only mitochondrial enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] This reaction is coupled to the mitochondrial electron transport chain.[5] The dependence of cancer cells on this pathway makes DHODH a compelling target for therapeutic intervention.[4]

Orludodstat's Core Mechanism of Action

Orludodstat specifically binds to and inhibits DHODH, leading to several downstream consequences that are detrimental to cancer cells.[1]

- Inhibition of Pyrimidine Synthesis: The primary effect is the blockage of Uridine Monophosphate (UMP) formation, a precursor for all other pyrimidines. This depletes the nucleotide pool required for DNA and RNA synthesis.[1]
- Cell Cycle Arrest and Proliferation Block: The lack of necessary nucleotides leads to an Sphase arrest in the cell cycle, halting cell division and proliferation.[1][6]
- Induction of Oxidative Stress: DHODH inhibition disrupts the mitochondrial respiratory chain, leading to the production of Reactive Oxygen Species (ROS).[1] ROS are potent signaling molecules that can trigger cellular damage and initiate apoptosis.



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Figure 1: Core mechanism of Orludodstat action. Max Width: 760px.



Orludodstat-Induced Apoptosis Signaling

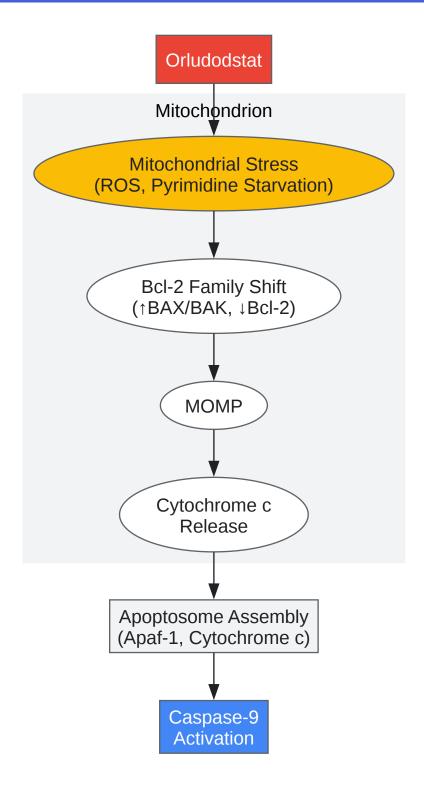
The cellular stress induced by **Orludodstat**, primarily through pyrimidine depletion and ROS production, converges on the intrinsic (mitochondrial) pathway of apoptosis.[1][5]

The Intrinsic (Mitochondrial) Pathway

This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members.[7][8]

- Activation of Pro-Apoptotic Proteins: Cellular stress activates BH3-only proteins, which either directly activate BAX and BAK or neutralize anti-apoptotic Bcl-2 proteins.[9]
- Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores and leading to MOMP.[10]
- Cytochrome c Release: MOMP allows for the release of cytochrome c and other proapoptotic factors from the mitochondrial intermembrane space into the cytosol.[8][11]
- Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits and activates the initiator caspase, procaspase-9, forming a complex known as the apoptosome.[12]





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Figure 2: The intrinsic apoptosis pathway activated by Orludodstat. Max Width: 760px.

Caspase Cascade Activation

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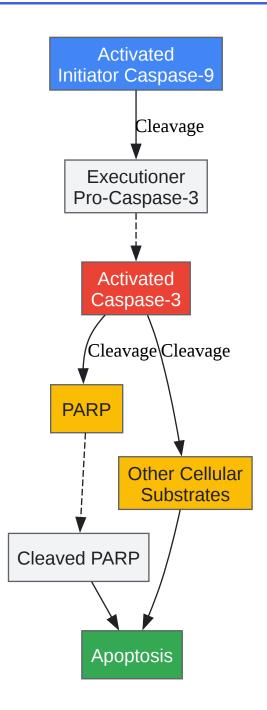




Caspases are a family of cysteine proteases that execute the process of apoptosis.[13] They are activated in a hierarchical cascade.

- Initiator Caspase Activation: The formation of the apoptosome leads to the auto-activation of caspase-9.[12]
- Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.[14]
- Cleavage of Cellular Substrates: Active caspase-3 is responsible for the proteolytic cleavage
 of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[4][15] This
 cleavage dismantles the cell, leading to the characteristic morphological changes of
 apoptosis.





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Figure 3: The caspase activation cascade downstream of DHODH inhibition. Max Width: 760px.

Quantitative Efficacy Data

The following tables summarize key quantitative data regarding the efficacy of **Orludodstat** and other DHODH inhibitors.



Table 1: In Vitro Efficacy of DHODH Inhibitors

Compoun d	Target	Assay Type	Cell Line(s)	IC50 / Effective Concentr ation	Incubatio n Time	Referenc e
Orludodst at (BAY 2402234)	DHODH	Cell-free	-	1.2 nM	N/A	[2]
Orludodsta t (BAY 2402234)	Cell Proliferatio n	Cell-based	AML (MOLM-13, HEL, etc.)	0.1 nM - 1 μM (range tested)	96 h	[2]
Isobavacha Icone	Apoptosis Induction	Cell-based	HL60 (AML)	30 μΜ	48 h	[4]

| (R)-HZ05 | Apoptosis Induction | Cell-based | JeKo-1 (MCL) | 80 nM (induced 49.1% apoptosis) | 120 h \parallel [6] |

Table 2: In Vivo Efficacy of Orludodstat

Compound	Animal Model	Dosage	Administrat ion Route	Outcome	Reference
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| **Orludodstat** (BAY 2402234) | Female ICR SCID mice with AML xenografts | 4 mg/kg | p.o. (oral) | Strong monotherapy efficacy, induced differentiation |[2] |

Key Experimental Protocols Cell Culture and Treatment

 Cell Seeding: Plate cancer cell lines (e.g., MOLM-13, HL60) in 96-well plates at a density of 20,000 cells per well in their respective growth media.[2] For larger-scale assays (flow cytometry, western blot), seed 1 x 10⁶ cells in a T25 flask.[16]



Treatment: Prepare a stock solution of Orludodstat in DMSO.[2] Dilute the stock solution in growth media to achieve the desired final concentrations (e.g., from 0.1 nM to 1 μM). Add the drug to the cells and incubate for the specified duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.[2]

Assessment of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay is the gold standard for quantifying apoptosis.[17] It relies on the translocation of phosphatidylserine to the outer cell membrane in early apoptotic cells (detected by Annexin V) and the loss of membrane integrity in late apoptotic/necrotic cells (allowing entry of Propidium Iodide, PI).[16]

Materials:

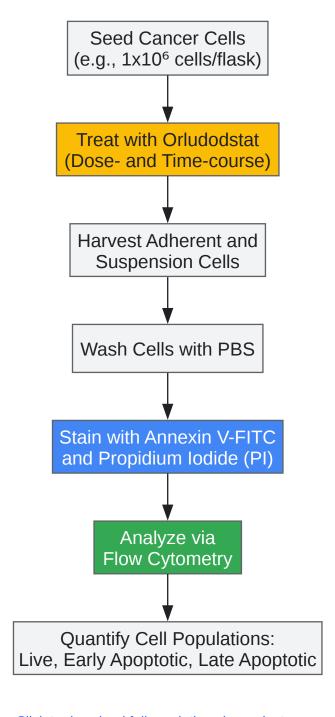
- FITC-conjugated Annexin V
- Propidium Iodide (PI) solution
- 1X Annexin V Binding Buffer (containing calcium)
- Phosphate-Buffered Saline (PBS)
- Flow Cytometer

Protocol:

- Cell Collection: For adherent cells, collect the media (containing floating apoptotic cells) and detach the remaining cells with trypsin. For suspension cells, transfer directly to a tube.
 Collect approximately 1 x 10⁶ cells per sample.[16]
- Washing: Centrifuge the cells (300 x g, 5 min), discard the supernatant, and wash the pellet twice with cold PBS.[16]
- Resuspension: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer.
- Staining: Add 5 μL of FITC-Annexin V and 1-2 μL of PI solution to the cell suspension.



- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18] Live cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[16]



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Figure 4: Experimental workflow for apoptosis detection via flow cytometry. Max Width: 760px.

Western Blot Analysis of Apoptotic Markers

Protocol:

- Cell Lysis: After treatment, wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- Electrophoresis: Load equal amounts of protein (e.g., 20-40 μg) onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-BAX).
- Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability and IC50 Determination (MTT Assay)

Protocol:

- Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of
 Orludodstat for a defined period (e.g., 72 hours).[19]
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.



IC50 Calculation: Normalize the absorbance values to the untreated control. Plot the
percentage of viability against the log of the drug concentration and use non-linear
regression to calculate the IC50 value, which is the concentration that inhibits 50% of cell
viability.[20]

Conclusion

Orludodstat represents a highly specific and potent approach to cancer therapy by targeting the metabolic vulnerability of malignant cells. Its mechanism of action, centered on the inhibition of the mitochondrial enzyme DHODH, initiates a cascade of events including pyrimidine starvation and ROS production.[1] These stressors converge on the intrinsic apoptotic pathway, leading to the activation of the caspase cascade and efficient execution of programmed cell death.[4][5] The robust pre-clinical data, coupled with a clear, biomarker-guided mechanism, positions Orludodstat as a promising agent for the treatment of various cancers, particularly hematological malignancies. The experimental protocols outlined herein provide a framework for further investigation into its efficacy and signaling effects in diverse cancer models.

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